![molecular formula C11H13FN2O4 B2556464 2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid CAS No. 2248284-49-1](/img/structure/B2556464.png)
2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid” is a chemical compound1. Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
There is no specific information available on the synthesis of “2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid”. However, a related process involves the catalytic protodeboronation of pinacol boronic esters2.Molecular Structure Analysis
The molecular structure of “2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid” is not explicitly provided in the search results.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid”.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid” are not explicitly provided in the search results.Aplicaciones Científicas De Investigación
Antibacterial Applications
A study by Bouzard et al. (1992) on fluoronaphthyridines as antibacterial agents revealed the synthesis and structure-activity relationships of related compounds. Although not directly on 2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid, this research provides insights into the antibacterial potential of similar fluorinated pyridinecarboxylic acids (Bouzard et al., 1992).
Synthesis of Carboxamides
Mukaiyama et al. (1976) discussed the synthesis of carboxamides using carboxylic acids and amines, which is relevant to the chemical framework of the compound . This method could be applicable for synthesizing derivatives of 2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid (Mukaiyama, Aikawa, & Kobayashi, 1976).
Aurora Kinase Inhibition
A paper by ロバート ヘンリー, ジェームズ (2006) on Aurora kinase inhibitors mentions compounds with similar structures that may be useful in treating cancer. This suggests potential applications in cancer research for 2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid or its derivatives (ロバート ヘンリー, ジェームズ, 2006).
Fluorescent Sensing Applications
The work of Shi et al. (2016) on carbon dots with high fluorescence quantum yield highlights the use of organic fluorophores in fluorescence applications. This research could inform the development of fluorescent probes or sensors using derivatives of the mentioned compound (Shi et al., 2016).
Safety And Hazards
There is no specific safety and hazard information available for “2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid”.
Direcciones Futuras
There is no specific information available on the future directions of “2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid”.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, it is recommended to refer to specialized databases or contact experts in the field.
Propiedades
IUPAC Name |
2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(17)14-7-6(9(15)16)4-5-13-8(7)12/h4-5H,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDKVRGIXDBQRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2556382.png)
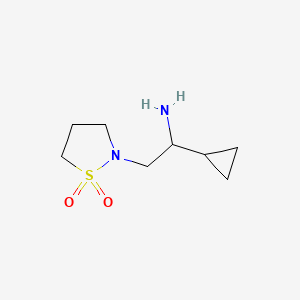
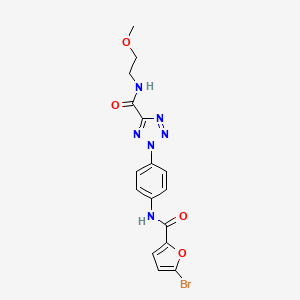
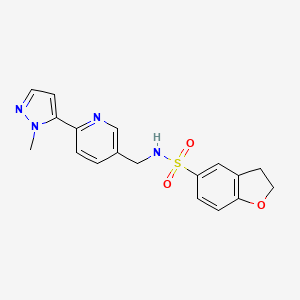
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B2556389.png)
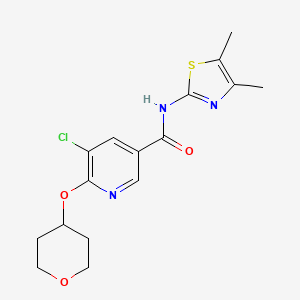
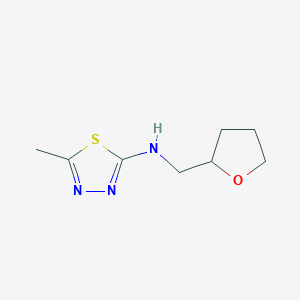
![3-[(2-Methylpyridin-4-yl)oxymethyl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2556394.png)
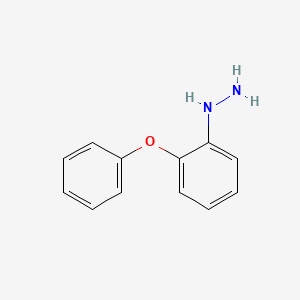
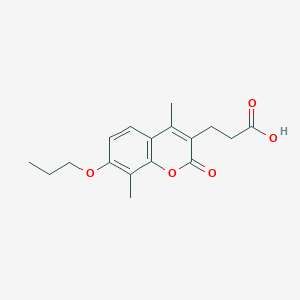
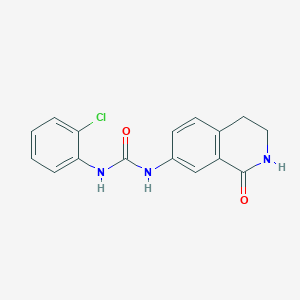
![N-((2-morpholinopyridin-4-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2556402.png)
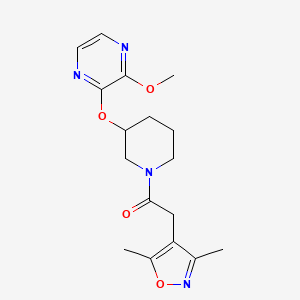
![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2556404.png)